Quaternium-85 is synthesized from various precursors that typically involve the reaction of tertiary amines with alkyl halides. It falls under the broader category of quaternary ammonium compounds, which are known for their antimicrobial properties and effectiveness as surfactants. The specific CAS number for Quaternium-85 is 141890-30-4, and it is classified as a cosmetic ingredient by regulatory bodies .
The synthesis of Quaternium-85 involves several key steps:
This method allows for the tailoring of the alkyl chain length, which can influence the properties of the final product, including its solubility and effectiveness in various applications .
Quaternium-85 has a complex molecular structure characterized by its quaternary nitrogen center. The molecular formula is , with a molecular weight of approximately 360.83 g/mol. The structure can be represented in various formats:
C[N+](C)(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCO.[Cl-]
FVEWVVDBRQZLSJ-UHFFFAOYSA-N
These representations highlight the compound's functional groups, including hydroxyl groups that contribute to its hydrophilicity and compatibility with skin and hair .
Quaternium-85 can undergo several chemical reactions:
These reactions are crucial for modifying the properties of Quaternium-85 for specific applications in cosmetics and other fields .
The mechanism of action of Quaternium-85 primarily revolves around its interaction with hair and skin surfaces:
These properties make Quaternium-85 effective in improving product performance in personal care formulations .
Quaternium-85 is widely utilized in various scientific and commercial applications:
Its versatility makes it valuable across multiple industries, particularly in enhancing product performance while ensuring user safety .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: